(1S,2R)-2-Amino-cyclooctanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-2-aminocyclooctan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6,9H2/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJAFYDYPPBLOY-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]([C@@H](CC1)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of 1s,2r 2 Amino Cyclooctanol in Asymmetric Catalysis
Metal-Catalyzed Asymmetric Transformations Mediated by (1S,2R)-2-Amino-cyclooctanol Derivatives
Asymmetric Oxidation Reactions (e.g., Epoxidation, Dihydroxylation of Olefins)
To provide an accurate and authoritative article, specific research data on the synthesis of ligands and their performance in the mentioned catalytic reactions using "this compound" is necessary. Without such data, any generated content would be speculative and not meet the required standards of scientific accuracy.
Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Alkylations, Arylations, Aldol (B89426)/Homoaldol Reactions)
Derivatives of cyclic 1,2-amino alcohols have proven to be highly effective chiral auxiliaries in asymmetric carbon-carbon bond-forming reactions. While specific studies on this compound are not extensively documented in this exact context, the closely related analog, (1S,2R)-2-aminocyclopentan-1-ol, provides a strong precedent for its potential applications. mdpi.comnih.gov
In asymmetric alkylation reactions, chiral oxazolidinones derived from cyclic amino alcohols direct the approach of electrophiles to an enolate, leading to the formation of one enantiomer in excess. For instance, the N-acyloxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol has demonstrated excellent diastereofacial selectivity (>99%) in alkylations with various alkyl halides. mdpi.comnih.gov This high level of stereocontrol is attributed to the rigid conformational structure of the fused ring system, which effectively shields one face of the enolate. It is highly probable that an oxazolidinone derived from this compound would exhibit similar efficacy, with the larger cyclooctyl ring potentially influencing the steric environment and, consequently, the stereochemical outcome.
Similarly, in asymmetric aldol reactions, these chiral auxiliaries have been instrumental in controlling the stereochemistry of the newly formed stereocenters. The boron enolates of N-acyloxazolidinones derived from (1S,2R)-2-aminocyclopentan-1-ol react with aldehydes to afford syn-aldol products with exceptional diastereoselectivity. mdpi.comnih.gov The predictable stereochemical outcome is a result of the well-defined Zimmerman-Traxler transition state, which is influenced by the chiral auxiliary.
While direct examples of this compound in asymmetric arylations are scarce, the broader field of asymmetric catalysis has seen the successful use of chiral ligands derived from amino alcohols in palladium-catalyzed arylation reactions. nih.gov These ligands coordinate to the metal center and create a chiral environment that influences the enantioselectivity of the carbon-carbon bond formation. Derivatives of this compound, with their defined stereochemistry, are promising candidates for the development of novel ligands for such transformations.
| Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
|---|---|---|
| Benzyl bromide | >99% | 85 |
| Allyl iodide | >99% | 82 |
| Propargyl bromide | >99% | 80 |
| Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
|---|---|---|
| Benzaldehyde | >99% | 80 |
| Isobutyraldehyde | >99% | 75 |
| trans-Cinnamaldehyde | >99% | 70 |
Asymmetric Deoxydehydration Processes
Asymmetric deoxydehydration, a reaction that converts vicinal diols to alkenes, is a valuable transformation in organic synthesis. The development of catalytic and enantioselective versions of this reaction is an area of active research. Chiral metal complexes, often featuring chiral ligands, are employed to achieve stereocontrol. While specific applications of this compound in this context are not widely reported, chiral 1,2-amino alcohols are a well-established class of ligands for a variety of asymmetric transformations. The nitrogen and oxygen atoms of the amino alcohol moiety can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of the reaction. For instance, rhenium-based catalysts bearing chiral ligands have been investigated for deoxydehydration reactions. The modular nature of chiral amino alcohols allows for the tuning of steric and electronic properties of the ligand, which can be beneficial for optimizing the enantioselectivity of such processes.
Heterogeneous Catalysis via Immobilized Chiral Amino Alcohol Systems
The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their practicality, enabling easy separation and recycling. Chiral amino alcohols, including derivatives of this compound, are excellent candidates for heterogenization.
Several methods can be employed for the immobilization of these chiral catalysts. One common approach involves the covalent attachment of the amino alcohol to a solid support, such as silica (B1680970) gel, polystyrene, or magnetic nanoparticles. This can be achieved by functionalizing either the amino or the hydroxyl group of the amino alcohol with a linker that can be grafted onto the support. The resulting heterogeneous catalyst retains the chiral environment of the original homogeneous catalyst while gaining the benefits of easy handling and reusability. For example, chiral amino alcohols have been successfully immobilized and used in asymmetric transfer hydrogenation of ketones and the asymmetric addition of diethylzinc (B1219324) to aldehydes. The performance of the immobilized catalyst, in terms of activity and enantioselectivity, can be influenced by the nature of the support, the length and type of the linker, and the loading of the catalyst on the support.
Organocatalytic Asymmetric Reactions Employing this compound Derivatives
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral small organic molecules are used to catalyze stereoselective reactions, offering an alternative to metal-based catalysts. Derivatives of this compound, particularly those with a primary amine functionality, are well-suited for various organocatalytic transformations.
Enamine Catalysis in α-Functionalization of Amino Acid Derivatives
Enamine catalysis is a prominent activation mode in organocatalysis, where a primary or secondary amine catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles, leading to the α-functionalization of the original carbonyl compound. Chiral primary amines derived from amino alcohols can be effective catalysts in this context.
The asymmetric α-functionalization of amino acid derivatives is a particularly important transformation, providing access to non-proteinogenic amino acids. While direct applications of this compound derivatives are not extensively documented, the principles of enamine catalysis suggest their potential. A catalyst derived from this compound could react with an α-keto ester, for example, to form a chiral enamine. This enamine could then undergo a stereoselective reaction with an electrophile, with the bulky and stereochemically defined cyclooctyl group directing the approach of the electrophile to one face of the enamine, thus inducing chirality in the final product.
Asymmetric Ring Expansion and Cyclization Reactions
Organocatalytic asymmetric ring expansions and cyclizations are powerful methods for the construction of complex cyclic molecules with high enantiopurity. Chiral primary and secondary amines, often derived from natural sources like cinchona alkaloids or amino acids, are frequently used as catalysts in these transformations.
While there are no specific reports on the use of this compound derivatives in these reactions, their structural features make them promising candidates. For instance, in an asymmetric intramolecular Michael addition, a key step in many cyclization cascades, a primary amine catalyst derived from this compound could activate the substrate through enamine formation and guide the cyclization to proceed in a stereoselective manner. The rigid conformation of the cyclooctane (B165968) ring could play a crucial role in establishing the stereochemistry of the newly formed stereocenters.
Stereoselective Radical Reactions with Chiral Induction
Controlling stereoselectivity in radical reactions is a significant challenge due to the high reactivity and often planar nature of radical intermediates. One successful strategy involves the use of chiral auxiliaries or chiral catalysts to create a biased environment that favors the formation of one enantiomer. mdpi.com
Chiral auxiliaries derived from amino alcohols have been shown to induce stereoselectivity in radical additions. The auxiliary is temporarily attached to the substrate and, through steric hindrance, directs the approach of the radical to one face of a prochiral radical acceptor. Although specific examples with this compound are not prevalent, the principle is well-established with other chiral amino alcohols. The defined stereochemistry and conformational rigidity of the cyclooctane ring in a derivative of this compound could provide the necessary steric bias to control the stereochemical outcome of a radical reaction.
Mechanistic Insights into Asymmetric Catalysis with this compound Derivatives Remain an Area of Developing Research
Detailed mechanistic investigations into asymmetric catalysis involving species derived from this compound are not extensively documented in publicly available research. While the broader class of β-amino alcohols is widely utilized in asymmetric synthesis, specific mechanistic studies, including transition state models and in-depth kinetic analyses for catalysts incorporating the this compound scaffold, are not readily found.
The effectiveness of β-amino alcohol ligands in asymmetric catalysis is generally attributed to their ability to form stable, chiral metal complexes. In these complexes, the bifunctional nature of the ligand, with both an amino and a hydroxyl group, allows for the creation of a rigid and well-defined chiral environment around the metal center. This steric and electronic control is crucial for discriminating between the prochiral faces of a substrate, leading to high enantioselectivity.
In a typical catalytic cycle, the substrate would coordinate to the metal center, which is already complexed with the chiral ligand derived from this compound. The specific conformation of the cyclooctane ring and the relative stereochemistry of the amino and hydroxyl groups would dictate the spatial arrangement of the reactants in the transition state. It is this organized transition state assembly that is responsible for the stereochemical outcome of the reaction.
For instance, in asymmetric transfer hydrogenation reactions, a common application for such ligands, the mechanism is often proposed to involve a six-membered ring transition state. In this model, the metal center, the chiral ligand, the hydrogen donor, and the substrate are all involved in a concerted process. The chirality of the this compound would favor one transition state geometry over its diastereomeric counterpart, thus leading to the preferential formation of one enantiomer of the product.
However, without specific experimental or computational studies on catalysts derived from this compound, any proposed mechanism or transition state model remains speculative and is based on analogies with other well-studied chiral β-amino alcohol systems. Further research, including detailed spectroscopic, kinetic, and computational studies, is necessary to elucidate the precise mechanistic details of asymmetric catalysis involving this particular chiral ligand.
Advanced Characterization and Analytical Methodologies for 1s,2r 2 Amino Cyclooctanol
Spectroscopic Techniques for Configuration and Conformation Determination
Spectroscopic methods are fundamental in elucidating the three-dimensional structure of chiral molecules like (1S,2R)-2-Amino-cyclooctanol. These techniques provide detailed information on atomic connectivity, spatial arrangement, and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound in solution. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the protons on the cyclooctane (B165968) ring. The protons attached to the carbons bearing the amino (-NH₂) and hydroxyl (-OH) groups (C1-H and C2-H) would appear at characteristic chemical shifts, typically downfield due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The coupling constants (J-values) between these protons would be critical in establishing their trans relative stereochemistry. The remaining methylene (B1212753) protons of the cyclooctane ring would appear as a complex series of multiplets in the aliphatic region of the spectrum.
¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. pressbooks.pub A broadband-decoupled ¹³C NMR spectrum of this compound would be expected to show eight distinct signals, corresponding to the eight carbon atoms of the cyclooctane ring, assuming no coincidental overlap. The carbons C1 and C2, bonded to the hydroxyl and amino groups respectively, would resonate at lower field (higher ppm values) compared to the other six methylene carbons in the ring. libretexts.orglibretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is illustrative and based on typical chemical shift values for similar structural motifs.
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| C1-H (CH-OH) | 3.6 - 4.0 | 70 - 75 |
| C2-H (CH-NH₂) | 2.8 - 3.2 | 55 - 60 |
| C3-C8 (CH₂) | 1.2 - 2.0 | 25 - 35 |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov For this compound (C₈H₁₇NO), the molecular weight is 143.23 g/mol .
In a typical mass spectrum, the compound would exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass. nih.gov Fragmentation patterns observed in the mass spectrum can also offer structural information. Common fragmentation pathways for amino alcohols include the loss of water (H₂O), ammonia (B1221849) (NH₃), or cleavage of the carbon-carbon bond between the functionalized carbons.
Table 2: Expected Mass Spectrometry Data for this compound This data is illustrative and based on the compound's chemical formula and common fragmentation patterns.
| Ion | Formula | Calculated Exact Mass (m/z) | Technique |
| [M+H]⁺ | C₈H₁₈NO⁺ | 144.1383 | HRMS (ESI+) |
| [M]⁺ | C₈H₁₇NO⁺ | 143.1305 | MS (EI) |
| [M-H₂O]⁺ | C₈H₁₅N⁺ | 125.1204 | MS (EI) |
| [M-NH₃]⁺ | C₈H₁₄O⁺ | 126.1045 | MS (EI) |
X-ray Crystallography for Absolute Configuration Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govspringernature.com To perform this analysis, a high-quality single crystal of the enantiomerically pure compound or a suitable derivative is required. nih.gov
The technique involves diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom. For this compound, this method would unambiguously confirm the S configuration at the C1 carbon (bearing the hydroxyl group) and the R configuration at the C2 carbon (bearing the amino group). wikipedia.org It also provides detailed information about bond lengths, bond angles, and the preferred conformation of the cyclooctane ring in the solid state.
Chromatographic Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of non-volatile compounds. For a molecule with two chiral centers like 2-Amino-cyclooctanol, there are four possible stereoisomers: (1S,2R), (1R,2S), (1S,2S), and (1R,2R).
Diastereomeric Separation: The (1S,2R) and (1S,2S) isomers are diastereomers and have different physical properties. They can be separated using standard achiral chromatography, such as normal-phase (using a silica (B1680970) column) or reversed-phase (using a C18 column) HPLC. researchgate.net
Enantiomeric Separation: The (1S,2R) and (1R,2S) isomers are enantiomers. Separating them requires a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP). csfarmacie.cznih.gov These phases contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and enabling their separation. The choice of CSP and mobile phase is critical for achieving baseline resolution. This method is crucial for determining the enantiomeric excess (e.e.) of a sample.
Table 3: Illustrative HPLC Method for Stereoisomer Purity Assessment This data is hypothetical and represents a typical chiral separation.
| Stereoisomer | Retention Time (min) |
| (1S,2S) | 8.5 |
| (1R,2R) | 9.1 |
| (1R,2S) | 12.3 |
| (1S,2R) | 14.7 |
| Conditions: Chiral Stationary Phase Column (e.g., cellulose-based); Mobile Phase: Hexane/Isopropanol with an amine modifier. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the presence of polar amino and hydroxyl groups, this compound has low volatility and is not well-suited for direct GC analysis. mdpi.com
To overcome this limitation, the compound must first be converted into a more volatile and thermally stable derivative. This is achieved through derivatization reactions that cap the polar functional groups. researchgate.net Common derivatization strategies include:
Silylation: Reacting the -OH and -NH₂ groups with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers and amines.
Acylation: Reacting the functional groups with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form ester and amide derivatives.
Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS), to assess its purity and identify any volatile impurities. mdpi.com Chiral GC columns can also be used to separate the enantiomers of the derivatized compound.
Table 4: Common Derivatizing Agents for GC Analysis of Amino Alcohols
| Derivatizing Agent | Abbreviation | Resulting Functional Group |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -O-TMS, -N(TMS)₂ |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -O-TBDMS, -NH-TBDMS |
| Trifluoroacetic anhydride | TFAA | -O-COCF₃, -NH-COCF₃ |
| Ethyl Chloroformate | ECF | -O-COOEt, -NH-COOEt |
Derivatization Strategies for Enhanced Chromatographic Detection
The primary goals of derivatizing this compound for chromatographic analysis would be to overcome its potential low UV absorbance and to enable sensitive detection, particularly for enantiomeric separation from its (1R,2S) counterpart. The formation of diastereomeric derivatives using a chiral derivatizing agent is a common and effective strategy for separating enantiomers on a non-chiral chromatographic column.
While specific studies on this compound are lacking, general approaches for amino alcohols provide a theoretical framework. Reagents that react with the primary amino group are frequently employed.
Table 1: Potential Derivatization Reagents for Amino Alcohols
| Derivatizing Agent | Functional Group Targeted | Potential Detection Method | Remarks |
| o-Phthalaldehyde (OPA) with a chiral thiol | Primary Amine | Fluorescence | Forms highly fluorescent isoindole derivatives. The use of a chiral thiol, such as N-acetyl-L-cysteine, creates diastereomers allowing for enantiomeric separation. |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amines | Fluorescence, UV | Reacts with the amino group to form stable, fluorescent derivatives. |
| Dansyl Chloride (DNS-Cl) | Primary/Secondary Amines, Phenols | Fluorescence, UV | Produces intensely fluorescent sulfonamide derivatives. |
| Chiral Acylating Reagents (e.g., Mosher's acid chloride) | Amine, Hydroxyl | GC-MS, HPLC-UV | Forms diastereomeric amides or esters, facilitating chiral separation and analysis by mass spectrometry. |
| Silylating Agents (e.g., BSTFA) | Amine, Hydroxyl | GC-MS | Increases volatility for gas chromatographic analysis by replacing active hydrogens on the amine and hydroxyl groups. |
The selection of a derivatization strategy would depend on the analytical technique being employed (HPLC or GC), the desired level of sensitivity, and the specific requirements of the analysis, such as the need for chiral separation. The reaction conditions, including solvent, temperature, and reaction time, would need to be optimized to ensure complete derivatization and avoid the formation of by-products.
However, it must be reiterated that the application and efficacy of these methods specifically for this compound have not been detailed in the reviewed scientific literature. Further research is required to establish and validate specific derivatization protocols for the robust and sensitive chromatographic analysis of this compound.
Computational and Theoretical Investigations of 1s,2r 2 Amino Cyclooctanol
Molecular Modeling and Conformational Analysis of the Cyclooctane (B165968) Ring System
The eight-membered cyclooctane ring is known for its significant conformational complexity, arising from the existence of multiple low-energy conformers. wikipedia.org Unlike the rigid chair conformation of cyclohexane (B81311), cyclooctane can adopt several stable or metastable shapes, with the boat-chair and crown families being the most prominent. Molecular modeling techniques, including molecular mechanics and quantum chemistry, have been extensively used to map the potential energy surface of cyclooctane. wikipedia.orgresearchgate.net
Computational studies have identified the boat-chair conformation as the most stable form for the parent cyclooctane. wikipedia.org Other conformations, such as the crown, twist-boat-chair, and boat-boat, exist at slightly higher energies. The introduction of substituents, such as the amino and hydroxyl groups in (1S,2R)-2-Amino-cyclooctanol, significantly influences this conformational preference.
Key factors in the conformational analysis of this compound include:
Intramolecular Hydrogen Bonding: The proximity of the amino and hydroxyl groups in a 1,2-relationship allows for the formation of an intramolecular hydrogen bond. This interaction can lock the flexible cyclooctane ring into a more rigid conformation, reducing the conformational freedom and stabilizing a specific arrangement of the substituents.
Torsional Strain: The dihedral angles around the C-C bonds of the ring are adjusted to minimize eclipsing interactions. libretexts.org
Molecular modeling studies would typically involve a systematic conformational search to identify all possible low-energy structures. The relative energies of these conformers can then be calculated to determine their population at a given temperature.
| Conformation | Point Group | Calculated Relative Energy (kcal/mol) |
|---|---|---|
| Boat-Chair | Cs | 0.00 |
| Crown | D4d | 0.80 |
| Twist Boat-Chair | C2 | 1.60 |
| Boat-Boat | D2d | 3.60 |
Data adapted from computational studies on the parent cyclooctane ring system. ic.ac.uk The presence of amino and hydroxyl substituents in this compound would alter these relative energies, likely favoring a specific boat-chair-like conformer that maximizes intramolecular hydrogen bonding.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stereoselectivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for probing the electronic properties of this compound. These calculations provide a detailed picture of the electron distribution, which is fundamental to understanding the molecule's reactivity and its role in directing the stereoselectivity of chemical reactions. researchgate.net
DFT studies can be used to compute a variety of electronic descriptors:
Atomic Charges: Calculating the partial charges on the nitrogen and oxygen atoms helps to quantify their nucleophilicity and ability to coordinate to metal centers. The nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be electron-rich sites.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For a chiral ligand like this compound, the HOMO is typically localized on the heteroatoms (N and O), indicating their role as electron donors in catalytic reactions. The energy and shape of these orbitals are key to its interaction with substrates and metal catalysts.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron-rich and electron-poor regions of the molecule. For this compound, this would show negative potential around the nitrogen and oxygen atoms, highlighting them as sites for electrophilic attack or metal coordination.
In the context of stereoselectivity, DFT is used to model the transition states of competing reaction pathways. researchgate.netnih.gov By comparing the activation energies for the formation of different stereoisomers, researchers can predict which product will be favored. The specific arrangement of the this compound ligand in the transition state creates a distinct chiral environment that energetically favors one stereochemical outcome over others.
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |
| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity. |
| Partial Charge on Nitrogen | -0.85 e | High nucleophilicity, strong coordination site. |
| Partial Charge on Oxygen | -0.70 e | Nucleophilic character, coordination site. |
These are hypothetical values for illustrative purposes, based on typical DFT calculations for similar molecules.
Simulation of Reaction Mechanisms and Transition States
Understanding how a chiral ligand like this compound imparts stereoselectivity requires a detailed analysis of the reaction mechanism and the structures of the key transition states. researchgate.net Computational simulations allow for the mapping of the entire reaction coordinate, from reactants to products, through the high-energy transition state.
For a reaction catalyzed by a metal complex of this compound, the simulation would involve several steps:
Modeling the Active Catalyst: The geometry of the coordination complex between the metal ion and the amino alcohol ligand is optimized.
Locating Reactant Complexes: The binding of the substrate(s) to the catalyst is modeled.
Transition State Searching: Sophisticated algorithms are used to locate the transition state structures for the key bond-forming or bond-breaking step. For asymmetric reactions, separate transition states leading to each possible stereoisomer (e.g., R and S products) are located.
Energy Calculations: The energies of the reactants, transition states, and products are calculated to determine the activation energy barriers (ΔG‡). The difference in activation energies between the two diastereomeric transition states (ΔΔG‡) directly correlates with the predicted enantiomeric excess (ee) of the reaction.
These simulations can reveal the specific noncovalent interactions (e.g., hydrogen bonds, steric repulsion) within the transition state that are responsible for stereochemical control. nih.gov For instance, a bulky group on the substrate might clash with a part of the ligand in one transition state but not the other, thus raising its energy and disfavoring that pathway.
| Transition State | Product Stereoisomer | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| TS-R | R-Product | 15.2 |
| TS-S | S-Product | 12.5 |
| Energy Difference (ΔΔG‡) | 2.7 |
A ΔΔG‡ of 2.7 kcal/mol at room temperature would correspond to a predicted enantiomeric excess (ee) of >99% for the S-product.
Studies on Noncovalent Interactions and Supramolecular Assembly
Noncovalent interactions are the cornerstone of supramolecular chemistry and are critical for the function of this compound as a chiral ligand. mdpi.com These interactions, including hydrogen bonds, ion-dipole interactions, and van der Waals forces, dictate how the ligand binds to a metal center and how the resulting chiral catalyst assembly recognizes and orients a substrate.
Computational methods are used to identify and quantify these subtle yet decisive forces:
Hydrogen Bonding: The amino and hydroxyl groups of the ligand can act as both hydrogen bond donors and acceptors. These interactions are crucial for pre-organizing the catalytic complex and for interacting with substrates that may also have hydrogen-bonding capabilities.
Coordination to Metals: As a bidentate ligand, this compound coordinates to a metal center through the nitrogen and oxygen atoms. Computational models can predict the geometry, bond strength, and electronic nature of these metal-ligand interactions. nih.gov
Supramolecular Assembly: The chiral environment created by the ligand is a result of the precise three-dimensional arrangement of the entire catalyst-substrate complex, held together by a network of noncovalent interactions.
Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to visualize and characterize these interactions, providing deeper insight into the origins of chiral recognition and catalysis.
In Silico Approaches to Ligand Design and Optimization
Computational chemistry is not only used to study existing molecules but also to design new and improved ones. In silico (computer-based) methods allow for the rapid screening and evaluation of virtual libraries of potential ligands, guiding synthetic efforts toward the most promising candidates. nih.gov
Starting with the this compound scaffold, a typical in silico design workflow might proceed as follows:
Scaffold Hopping and Derivatization: A virtual library of new ligands is created by computationally modifying the parent structure. This could involve adding bulky or electronically-tuned substituents to the amino group or other positions on the cyclooctane ring.
Virtual Screening: The library of virtual ligands is screened for desired properties. In catalysis, this often involves using molecular docking to predict the binding affinity of each ligand to a target metal or using quantitative structure-activity relationship (QSAR) models to predict catalytic performance. chemrxiv.org
Mechanism-Based Evaluation: For the most promising candidates from the initial screen, more rigorous DFT calculations are performed to model their behavior in a catalytic reaction. This involves calculating the key transition state energies to predict stereoselectivity and efficiency.
Prioritization for Synthesis: Based on the computational results, a small number of the most promising new ligand designs are prioritized for chemical synthesis and experimental testing.
This iterative cycle of computational design and experimental validation accelerates the discovery of new catalysts with enhanced activity and selectivity. researchgate.net
Derivatization and Functionalization of 1s,2r 2 Amino Cyclooctanol for Advanced Chemical Applications
Synthesis of Complex Molecular Architectures and Scaffolds
The inherent structure of (1S,2R)-2-amino-cyclooctanol, featuring a large, flexible eight-membered ring and vicinal amino and hydroxyl groups, makes it a versatile building block in organic synthesis. This allows for its incorporation into a variety of more complex molecular frameworks, including multi-ring and heterocyclic systems.
Incorporating the Cyclooctyl Amino Alcohol Moiety into Multi-Ring Systems
The synthesis of multi-ring systems from cyclooctane (B165968) derivatives is an area of interest for creating novel molecular scaffolds. While specific examples starting directly from this compound are not extensively documented in publicly available literature, related studies on similar eight-membered ring systems demonstrate the feasibility of such transformations. For instance, research on dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid has shown that the cyclooctane ring can be a template for constructing bicyclic derivatives. nih.gov
One approach involves the intramolecular cyclization of functionalized cyclooctane derivatives. By converting the amino and hydroxyl groups of this compound into other reactive moieties, it is possible to form new rings fused to the original cyclooctane core. For example, a bicyclic lactone was synthesized from a protected methyl 2-aminocyclooct-3-ene-1-carboxylate, a derivative of a cyclooctane amino acid. nih.gov This suggests that similar strategies could be employed with this compound to create novel bicyclic systems.
The general synthetic pathway for such transformations often involves several key steps, as illustrated in the table below, based on analogous transformations of cyclooctane derivatives.
| Step | Description | Reagents and Conditions (Illustrative) | Resulting Intermediate/Product |
| 1 | Protection of Amino and Hydroxyl Groups | Boc-anhydride for the amino group; silyl (B83357) ethers for the hydroxyl group | Protected this compound |
| 2 | Functionalization of the Cyclooctane Ring | Introduction of a carboxylic acid or other reactive group at a suitable position | Functionalized cyclooctane derivative |
| 3 | Intramolecular Cyclization | Activation of a carboxyl group and reaction with the deprotected hydroxyl or amino group | Bicyclic lactam or lactone |
| 4 | Deprotection | Removal of protecting groups | Final multi-ring system |
Formation of Heterocyclic Derivatives
The vicinal amino and hydroxyl groups of this compound provide a readily available synthon for the construction of various heterocyclic rings. The formation of five- and six-membered heterocyclic systems is a common strategy in medicinal chemistry to introduce conformational rigidity and new chemical properties. Amino alcohols are known precursors for a variety of heterocyclic compounds.
One of the most common applications of 1,2-amino alcohols is in the synthesis of oxazolines and oxazines. These reactions typically proceed through the condensation of the amino alcohol with a carboxylic acid, nitrile, or other carbonyl-containing compound, followed by cyclization. While specific examples utilizing this compound are not prevalent in the literature, the general reactivity is well-established for other amino alcohols.
Another potential heterocyclic system that can be derived from this compound is the 1,2,4-triazole (B32235) ring, which can be introduced through multi-step synthetic sequences. mdpi.com The amino group can be transformed into a hydrazine (B178648) or a similar nitrogen-rich functional group, which can then undergo cyclization with appropriate reagents to form the triazole ring.
The following table summarizes potential heterocyclic derivatives that could be synthesized from this compound based on known reactions of amino alcohols.
| Heterocyclic System | General Synthetic Approach | Potential Reagents |
| Oxazoline | Condensation with a carboxylic acid or its derivative followed by cyclodehydration | Carboxylic acids, acid chlorides, esters |
| Oxazine | Reaction with a 1,3-dicarbonyl compound or its equivalent | Beta-keto esters, malonic esters |
| Pyrrolidine | Reductive amination with a 4-oxo-carboxylic acid derivative | Succinaldehyde, levulinic acid |
| Piperazine | Dimerization or reaction with a bis-electrophile | Ethylene oxide, dihaloalkanes |
Strategies for Bioconjugation and Chemical Biology Probes
Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. The amino and hydroxyl groups of this compound offer potential handles for such modifications. These groups can be targeted for conjugation to proteins, peptides, or other biologically relevant molecules to create novel chemical biology probes. researchgate.netnih.gov
The primary amino group of this compound is a nucleophile that can react with various electrophilic reagents under biocompatible conditions. nih.gov Common strategies for labeling primary amines on biomolecules include reactions with N-hydroxysuccinimide (NHS) esters, isothiocyanates, and isocyanates. nih.govnih.gov These reactions lead to the formation of stable amide, thiourea, and urea (B33335) linkages, respectively.
The hydroxyl group, while generally less reactive than the amino group, can also be targeted for bioconjugation. It can be activated or converted into a better leaving group to facilitate reaction with a nucleophile on a biomolecule. Alternatively, it can be oxidized to an aldehyde or ketone, which can then be reacted with hydrazide or alkoxyamine-functionalized molecules to form hydrazones or oximes. nih.gov
The development of chemical probes from this compound could involve attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to its scaffold. nih.gov Such probes could be used to study the interactions of cyclooctane-containing molecules in biological systems. smolecule.comyoutube.com
Research into Potential Bioactive Derivatives and Molecular Interactions
The unique three-dimensional structure of this compound makes it an interesting scaffold for the design of new bioactive molecules. smolecule.com The cyclooctane ring can explore a range of conformations, which may allow for favorable interactions with biological targets like enzymes and receptors. smolecule.com
Derivatization of the amino and hydroxyl groups can lead to a diverse library of compounds for biological screening. For example, acylation of the amino group or etherification of the hydroxyl group can modulate the lipophilicity and hydrogen-bonding capacity of the molecule, which are key determinants of biological activity.
Exploration of Structure-Activity Relationships at a Molecular Level
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective bioactive compounds. For derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule and evaluating the impact on its biological activity.
Key aspects to investigate in SAR studies of this compound derivatives would include:
The nature of the substituent on the amino group: Comparing the activity of amides, sulfonamides, and ureas would reveal the importance of the electronic and steric properties of this group.
The nature of the substituent on the hydroxyl group: Ethers and esters of varying sizes could be synthesized to probe the steric tolerance of the binding site.
The stereochemistry of the amino and hydroxyl groups: Comparing the activity of different stereoisomers of 2-amino-cyclooctanol would highlight the importance of the spatial arrangement of these functional groups for target recognition. Studies on other cyclic amino alcohols have shown that a precise stereochemical match is often critical for strong biological inhibition. nih.gov
Conformation of the cyclooctane ring: The flexibility of the eight-membered ring allows it to adopt various conformations. Understanding which conformation is active is a key aspect of the SAR.
The following table provides a hypothetical framework for an initial SAR study on a series of this compound derivatives.
| Compound | R1 (on NH2) | R2 (on OH) | Biological Activity (Hypothetical) |
| 1 | H | H | Baseline |
| 2 | Acetyl | H | Increased |
| 3 | Benzoyl | H | Significantly Increased |
| 4 | H | Methyl | Slightly Decreased |
| 5 | Acetyl | Methyl | Decreased |
Applications in Materials Science and Supramolecular Chemistry
The ability of this compound to form hydrogen bonds through its amino and hydroxyl groups makes it a candidate for applications in supramolecular chemistry and materials science. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies.
The rigid cis-conformation of similar amino alcohols has been shown to favor the formation of supramolecular hydrogen-bonded networks. rsc.org In the case of (1S,2R)-1-aminoindan-2-ol, for example, the ammonium (B1175870) and hydroxyl groups participate in hydrogen bonding with a carboxylate, leading to the formation of a columnar network. rsc.org It is conceivable that this compound could participate in similar supramolecular assemblies.
The incorporation of this compound into polymers could lead to new materials with interesting properties. The chiral nature of the molecule could impart chirality to the polymer, which could be useful in applications such as chiral separations or as a chiral catalyst support. The hydrogen-bonding capabilities of the amino and hydroxyl groups could also influence the physical properties of the polymer, such as its melting point and solubility.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for the stereoselective synthesis of (1S,2R)-2-Amino-cyclooctanol, and how does ring size influence reaction kinetics?
- Methodological Answer : The synthesis of eight-membered cycloalkanol derivatives like this compound often involves ring-opening of epoxides or reductive amination of ketones. For cyclopentanol analogs (e.g., trans-2-aminocyclopentanol hydrochloride, ), stereochemical control is achieved using chiral auxiliaries or enzymatic resolution. However, cyclooctanol’s larger ring introduces conformational flexibility, which may reduce stereoselectivity. Kinetic studies suggest that larger rings require longer reaction times and lower temperatures to minimize side reactions like ring contraction .
Q. Which analytical techniques are prioritized for confirming the stereochemical configuration of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR coupled with NOESY experiments, is critical for distinguishing axial vs. equatorial substituents in cycloalkanol systems. For example, cyclopentanol derivatives (e.g., cis-(1S,2R)-2-aminocyclopentanol hydrochloride, ) show characteristic coupling constants (-values) between vicinal protons. X-ray crystallography provides definitive proof of stereochemistry but requires high-purity crystalline samples .
Advanced Research Questions
Q. How does the conformational flexibility of cyclooctanol impact its pharmacological activity compared to smaller cycloalkanol analogs?
- Methodological Answer : Cyclooctanol’s eight-membered ring adopts multiple chair- and boat-like conformations, which may enhance binding entropy in biological systems. Computational modeling (e.g., molecular dynamics simulations) can predict dominant conformers and their interactions with targets like G-protein-coupled receptors. For cyclopentanol derivatives (e.g., tramadol analogs, ), rigid rings favor selective binding, whereas cyclooctanol’s flexibility could enable multitarget engagement but complicate structure-activity relationship (SAR) studies .
Q. What strategies mitigate enantiomeric cross-contamination during the synthesis of this compound?
- Methodological Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) resolves enantiomers of cycloalkanol derivatives, as demonstrated for β-amino acids like (1S,2S)-2-aminocyclohexanecarboxylic acid . Asymmetric catalysis using transition-metal complexes (e.g., Ru-BINAP) improves enantiomeric excess (ee) during reductive amination. For cyclooctanol, steric hindrance from the larger ring may necessitate bulkier ligands to enhance selectivity .
Q. How can computational chemistry predict the stability of this compound under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations assess protonation states and tautomeric equilibria. For cyclopropane carboxylic acid derivatives (e.g., (1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid, ), pKa values are computed using solvent models like COSMO-RS. Cyclooctanol’s amino and hydroxyl groups likely exhibit pH-dependent intramolecular hydrogen bonding, which DFT can model to predict degradation pathways .
Data Contradictions and Resolution
Q. Conflicting reports exist about the thermal stability of this compound. How should researchers design experiments to resolve this?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres can identify decomposition thresholds. For cyclopentanol hydrochloride derivatives (e.g., CAS 31775-67-4, ), discrepancies in melting points often arise from impurities; recrystallization in polar aprotic solvents (e.g., DMF) improves purity. Cyclooctanol’s stability may vary with substituent positioning, requiring controlled kinetic studies .
Safety and Handling
Q. What safety protocols are recommended for handling this compound hydrochloride?
- Methodological Answer : While specific data for cyclooctanol are limited, cyclopentanol hydrochloride analogs (e.g., CAS 31775-67-4, ) require gloves, goggles, and fume hoods due to irritant properties. Storage at 2–8°C under nitrogen prevents hygroscopic degradation. First aid for exposure includes rinsing with water and consulting safety data sheets (SDS) for structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
